4-Fluorocinnamic acid

Catalog No.
S611405
CAS No.
459-32-5
M.F
C9H7FO2
M. Wt
166.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorocinnamic acid

CAS Number

459-32-5

Product Name

4-Fluorocinnamic acid

IUPAC Name

(E)-3-(4-fluorophenyl)prop-2-enoic acid

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

InChI

InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+

InChI Key

ISMMYAZSUSYVQG-ZZXKWVIFSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)O)F

Synonyms

3-(4-Fluorophenyl)-2-propenoic Acid; 3-(4-Fluorophenyl)acrylic Acid; NSC 74070; p-Fluorocinnamic Acid;

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)F

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)F
Origin

4-Fluorocinnamic acid can be synthesized in a laboratory but its natural occurrence is not well documented [].

Significance

The scientific significance of 4-Fluorocinnamic acid itself is not well-established. However, it serves as a precursor or intermediate in the synthesis of more complex molecules with potential applications in various fields [].


Molecular Structure Analysis

4-Fluorocinnamic acid has the chemical formula C₉H₇FO₂. Its structure consists of a benzene ring with a fluorine atom attached to the fourth carbon. A double bond connects this carbon to another carbon atom, forming a carbon-carbon double bond (C=C). This unsaturated system is attached to a carboxyl group (COOH) which gives the molecule its acidic properties [].

Key Features:

  • Fluorine substitution on the benzene ring: This can alter the electronic properties of the molecule compared to unsubstituted cinnamic acid [].
  • Unsaturated carbon-carbon double bond: This can participate in various chemical reactions.
  • Carboxyl group: This functional group provides acidity and allows for the formation of salts and esters.

Chemical Reactions Analysis

Synthesis

There are several methods for synthesizing 4-fluorocinnamic acid. One common method involves the Knoevenagel condensation between 4-fluorobenzaldehyde and malonic acid [].

Balanced Chemical Equation

4-FC₆H₄CHO  + CH₂(COOH)₂ →  4-FC₆H₄CH=CHCO₂H + CO₂ + H₂O
Other Reactions

Due to the presence of the unsaturated carbon-carbon double bond and the carboxylic acid group, 4-fluorocinnamic acid can participate in various reactions such as:

  • Esterification: Reaction with alcohols to form esters [].
  • Addition reactions: Reactions with halogens or other reagents to form addition products across the double bond [].
  • Decarboxylation: Removal of the CO₂ group under specific conditions.
Note

Specific reaction conditions and detailed mechanisms for these reactions are beyond the scope of this analysis but can be found in relevant organic chemistry textbooks.


Physical And Chemical Properties Analysis

  • Melting Point: 207°C [].
  • Color: White to yellow crystalline powder [].
  • Solubility: Soluble in organic solvents like ethanol, methanol, and acetone. Slightly soluble in water [].
  • Stability: Stable under normal storage conditions [].

Currently, there is no documented information on a specific mechanism of action for 4-Fluorocinnamic acid in biological systems.

  • Limited Data: Information on the specific hazards of 4-Fluorocinnamic acid is limited.
  • General Precautions: As with most organic compounds, it is recommended to handle 4-fluorocinnamic acid with standard laboratory safety practices, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

Biodegradation Studies:

  • Understanding the breakdown of man-made chemicals by microorganisms is crucial for environmental protection. Studies have investigated the biodegradation of 4-FCA by specific bacterial strains, such as Arthrobacter sp. strain G1 and Ralstonia sp. strain H1. These studies revealed the metabolic pathways involved in the breakdown process, including the conversion of 4-FCA to 4-fluorobenzoic acid and the subsequent release of fluoride []. This knowledge helps scientists develop strategies for bioremediation of contaminated environments.

Synthesis of Novel Materials:

  • 4-FCA can be used as a building block for the synthesis of various functional materials. Research has explored its application in the creation of polymers with potential applications in electronics due to their unique properties []. Additionally, 4-FCA derivatives have been investigated for their antiplasmodial (against malaria parasite) activity, suggesting potential for future drug development [, ].

Model Molecule for Chemical Studies:

  • Due to its specific structure and functional groups, 4-FCA can serve as a model molecule for various chemical studies. Researchers have utilized it to investigate catalytic reactions, photochemical processes, and material characterization techniques [, ]. This versatility allows scientists to gain insights into broader chemical phenomena using 4-FCA as a reference point.
  • Research on 4-FCA is still ongoing, and its full potential in different scientific fields is still being explored.
  • Further studies are needed to fully understand the safety and environmental implications of 4-FCA and its derivatives.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14290-86-9
459-32-5

Wikipedia

(E)-3-(4-fluorophenyl)prop-2-enoic acid

Dates

Modify: 2023-08-15

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